molecular formula C9H5ClO3S B2486639 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 1393803-55-8

6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B2486639
CAS RN: 1393803-55-8
M. Wt: 228.65
InChI Key: HYDDMVANLIFXSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives involves various methodologies, including the conversion of hydroxyl groups into O-carbamate and subsequent regiocontrolled introduction of substituents through directed metallation. Efficient synthesis methods have been developed to prepare derivatives showing promising in vitro activity as dual 5-LOX/COX inhibitors with submicromolar IC50 values for inhibition of 5-LOX and COX-1, respectively (Hansen et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized using nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy, along with X-ray single-crystal analysis. These methods provide detailed insights into the molecular configurations, facilitating further modifications and understanding of their biological activities (Kathiravan et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic substitution, nitration, and cyclization, leading to a plethora of derivatives with diverse chemical properties. These reactions are pivotal for the structural modification and enhancement of biological activities of the parent compound. Notably, the nitration of benzo[b]thiophen-2-carboxylic acid yields a mixture of substitution products, illustrating the compound's reactive versatility (Cooper & Scrowston, 1971).

Physical Properties Analysis

The physical properties, including solubility, melting point, and photoluminescence, are crucial for determining the applicability of this compound in various scientific domains. Some derivatives exhibit strong blue or blue–green photoluminescence in solution, indicating their potential use in materials science for developing luminescent materials (Osterod et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and chemical transformations, are extensively studied to explore their potential in medicinal chemistry and drug design. The compound and its derivatives have shown significant biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition, which are attributed to their chemical structures and properties (Kathiravan et al., 2017).

Scientific Research Applications

Role in Heterocycle Synthesis

6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid and its derivatives play a significant role as intermediates in the synthesis of condensed sulfur heterocycles. The hydroxyl group in these compounds can be transformed into O-carbamate, which is then utilized in the regiocontrolled introduction of substituents through directed metallation. This process is essential for the synthesis, properties, and reactions of various hydroxybenzo[b]thiophenes, making it a fundamental component in the field of organic synthesis and heterocycle chemistry (Wahidulla & Bhattacharjee, 2013).

Contribution to Antimicrobial Research

Certain derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. For instance, novel arylidene derivatives of this compound demonstrated significant activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting its potential in the development of new antibacterial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).

Application in Photochromic Material Development

Hydroxybenzo[b]thiophenes, a category that includes this compound, are used in the synthesis of photochromic thieno-2H-chromenes. These materials are of interest for their unique property of changing color upon exposure to light, making them applicable in the development of smart materials and optical storage devices (Queiroz et al., 2000).

Mechanism of Action

Mode of Action

The mode of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to explain how the compound interacts with these targets and the resulting changes.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future research will hopefully shed light on this aspect of the compound’s mechanism of action.

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could potentially affect the compound’s action, efficacy, and stability, but more research is needed to fully understand these influences.

properties

IUPAC Name

6-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDMVANLIFXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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